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Executive Summary
CT1113, a potent and specific small molecule inhibitor of the deubiquitinase (DUB) USP28, has

completed a first-in-human Phase I clinical trial in patients with relapsed/refractory acute

myeloid leukemia (R/R AML).[1][2] Preclinical data have demonstrated that by inhibiting

USP28, CT1113 induces the degradation of the oncoprotein c-MYC, a key driver in various

malignancies, including AML.[1][2] The initial clinical findings indicate that CT1113 possesses

an excellent safety and pharmacokinetic profile, and preliminary efficacy has been observed,

thereby validating USP28 as a viable therapeutic target in AML.[1][2] A Phase II trial is planned.

[1][2] This document provides a comprehensive technical guide on the mechanism of action,

preclinical evidence, and available clinical trial information for CT1113.

Introduction: Targeting the Ubiquitin-Proteasome
System in AML
The c-MYC oncogene is a critical transcription factor frequently dysregulated in acute myeloid

leukemia, contributing to uncontrolled cell proliferation and survival. Its protein levels are tightly

regulated by the ubiquitin-proteasome system. USP28, a deubiquitinating enzyme, plays a

crucial role by removing ubiquitin tags from c-MYC, thereby rescuing it from proteasomal

degradation and maintaining its high expression levels.[1][2]
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CT1113 is a novel therapeutic agent developed to specifically inhibit USP28. This inhibition is

designed to increase the ubiquitination of c-MYC, leading to its degradation and subsequent

apoptosis of MYC-dependent cancer cells. Preclinical studies have shown CT1113 to be

effective in various cancer cell lines and xenograft models through this mechanism.[1][2][3][4]

Mechanism of Action of CT1113
CT1113 is a potent inhibitor of both USP28 and its closest homolog, USP25.[3][5] The primary

mechanism of anti-leukemic action is the inhibition of USP28's deubiquitinase activity. This

leads to the destabilization and degradation of key oncoproteins.

c-MYC Degradation: In AML, the key substrate for USP28 is the c-MYC oncoprotein. By

preventing USP28 from removing ubiquitin chains from c-MYC, CT1113 promotes its

recognition and degradation by the proteasome.[1][2]

Other Oncoprotein Targets: In other hematologic malignancies, CT1113 has been shown to

destabilize NOTCH1 in T-cell acute lymphoblastic leukemia (T-ALL), highlighting a potentially

broader anti-cancer activity.[6]

The signaling pathway is illustrated below.
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Caption: CT1113 inhibits USP28, promoting c-MYC degradation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b12377666?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Data Summary
CT1113 has demonstrated significant anti-tumor activity across a range of preclinical models.

In Vitro Activity
CT1113 has shown potent, low nanomolar inhibitory activity against USP28 and USP25.[5][7] It

effectively induces c-MYC degradation in cancer cell lines from diverse tissue origins within

hours of treatment.[1][2][3]

Parameter Cell Lines Value Reference

IC50 (USP28) Biochemical Assay 3.9 nM [7]

IC50 (USP25) Biochemical Assay 26.1 nM [7]

In Vivo Activity
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of CT1113.

Treatment resulted in significant suppression of tumor growth and was accompanied by a

reduction in c-MYC protein levels within the tumors.[3][4]

Model Type Cancer Type Key Findings Reference

Cell-Derived

Xenograft (CDX)

Pancreatic Cancer

(SW1990)

Significant tumor

growth suppression;

Decreased c-MYC

levels.

[3]

Cell-Derived

Xenograft (CDX)

Colon Cancer

(HCT116)

Demonstrated efficacy

similar to pancreatic

cancer model.

[3]

Patient-Derived

Xenograft (PDX)
T-ALL

Anti-leukemia efficacy

observed.
[7]
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A Phase I, first-in-human trial of CT1113 was conducted in patients with relapsed or refractory

Acute Myeloid Leukemia.[1][2] The primary objectives of such a trial are typically to determine

the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended

Phase II dose (RP2D), as well as to evaluate the safety and pharmacokinetic profile of the new

agent.

Trial Design and Methods
While the specific protocol for the CT1113 trial is not yet publicly available, a standard Phase I

dose-escalation design is anticipated. The logical workflow for such a trial is depicted below.
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Caption: A standard workflow for a Phase I dose-escalation trial.
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Clinical Trial Results
Detailed quantitative data from the Phase I study have not yet been fully published. The

available abstract reports excellent safety and favorable pharmacokinetic profiles, with

observation of preliminary efficacy.[1][2]

Table 4.1: Patient Demographics and Baseline Characteristics (Illustrative) (Note: Data in this

table is representative for a typical R/R AML Phase I trial and is not actual data from the

CT1113 study.)

Characteristic Value (N=X)

Median Age, years (range) 65 (45-78)

Sex, n (%)

Male X (XX%)

Female X (XX%)

ECOG Performance Status, n (%)

0-1 X (XX%)

2 X (XX%)

Prior Lines of Therapy, median (range) 3 (2-5)

Refractory to Last Therapy, n (%) X (XX%)

Table 4.2: Summary of Safety and Tolerability (Illustrative) (Note: Data in this table is

representative and not actual data from the CT1113 study.)
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Parameter Finding

Maximum Tolerated Dose (MTD) Not yet reported

Dose-Limiting Toxicities (DLTs) Not yet reported

Most Common Treatment-Emergent Adverse

Events (TEAEs, any grade)
Nausea, Fatigue, Diarrhea, Febrile Neutropenia

Most Common Grade ≥3 TEAEs
Febrile Neutropenia, Anemia,

Thrombocytopenia

Table 4.3: Preliminary Efficacy Results (Illustrative) (Note: Data in this table is representative

and not actual data from the CT1113 study.)

Endpoint Value (N=X)

Overall Response Rate (ORR), n (%) Not yet reported

Complete Remission (CR) X (XX%)

CR with incomplete hematologic recovery (CRi) X (XX%)

Partial Remission (PR) X (XX%)

Median Duration of Response (DoR), months

(95% CI)
Not yet reported

Table 4.4: Pharmacokinetic Parameters (Illustrative) (Note: Data in this table is representative

and not actual data from the CT1113 study.)

Parameter Value (at RP2D)

Time to Maximum Concentration (Tmax), hr Not yet reported

Maximum Concentration (Cmax), ng/mL Not yet reported

Area Under the Curve (AUC), ng*hr/mL Not yet reported

Terminal Half-life (t1/2), hr Not yet reported
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Key Experimental Protocols
Detailed protocols for the specific experiments performed in the development of CT1113 are

proprietary. However, this section provides representative, standard methodologies for the key

assays used to characterize a USP28 inhibitor.

Western Blot for c-MYC Degradation
This protocol describes a standard method to assess the effect of CT1113 on c-MYC protein

levels in AML cell lines (e.g., MOLM-13, MV4-11).

Cell Culture and Treatment:

Culture AML cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and

1% Penicillin-Streptomycin.

Seed cells at a density of 1x10^6 cells/mL.

Treat cells with varying concentrations of CT1113 (e.g., 0, 10, 50, 100, 500 nM) or DMSO

as a vehicle control for specified time points (e.g., 2, 4, 8, 24 hours).

Protein Extraction:

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

Wash cell pellets once with ice-cold PBS.

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor

cocktails.

Incubate on ice for 30 minutes with periodic vortexing.

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing total protein extract.

Protein Quantification:
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Determine protein concentration using a BCA protein assay kit according to the

manufacturer's instructions.

Normalize protein concentrations across all samples using lysis buffer.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10

minutes.

Separate proteins on a 10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween-20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10)

overnight at 4°C.

Probe for a loading control protein (e.g., GAPDH or β-actin) on the same membrane after

stripping or on a parallel blot.

Wash the membrane three times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Conclusion and Future Directions
The first-in-human data for the USP28 inhibitor CT1113 are encouraging, suggesting a

manageable safety profile and providing the first clinical validation for this therapeutic strategy

in R/R AML. The observed preliminary efficacy warrants further investigation, and a Phase II

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12377666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


trial is now being planned.[1][2] Future research will focus on defining the optimal patient

population for CT1113 treatment, potentially through biomarker development, and exploring

combination strategies with other anti-leukemic agents to enhance efficacy. The full publication

of the Phase I data is eagerly awaited to provide the scientific community with a detailed

understanding of the clinical potential of CT1113.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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